
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to inhibit a variety of proteases, including serine proteases, cysteine proteases, and metalloproteases. PMSF is particularly useful in studies of protein structure and function, as it can help prevent the degradation of proteins by proteases.
Mecanismo De Acción
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide works by irreversibly inhibiting the active site of proteases. It does this by reacting with the serine residue in the active site, forming a covalent bond and preventing the protease from functioning. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is particularly effective against serine proteases, but has also been shown to inhibit cysteine proteases and metalloproteases.
Biochemical and Physiological Effects:
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of protease activity and the prevention of protein degradation. It has also been shown to affect blood coagulation and membrane transport. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is generally well-tolerated in laboratory animals, but can cause irritation and toxicity if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is its broad-spectrum protease inhibition, which makes it useful in a wide range of experiments. It is also relatively easy to use and is readily available from commercial sources. However, 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide does have some limitations, including its irreversible inhibition of proteases, which can make it difficult to study the kinetics of protease activity. It is also relatively expensive compared to other protease inhibitors.
Direcciones Futuras
There are a number of potential future directions for research on 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide, including the development of more selective protease inhibitors that can target specific types of proteases. There is also potential for the use of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of certain diseases, particularly those that involve abnormal protease activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide and to identify any potential long-term side effects.
Métodos De Síntesis
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with isopropylamine and 2-pyridinecarboxaldehyde. The resulting compound can then be purified through column chromatography to obtain pure 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is widely used in scientific research, particularly in studies of protein structure and function. It is often used to prevent the degradation of proteins by proteases during purification or analysis. 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has also been used in studies of blood coagulation, membrane transport, and cell signaling.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)18-16-7-5-6-8-17-16/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXSSDNUVVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

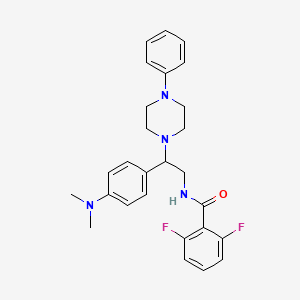
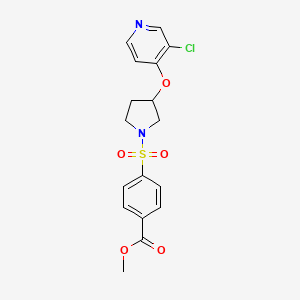
![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)
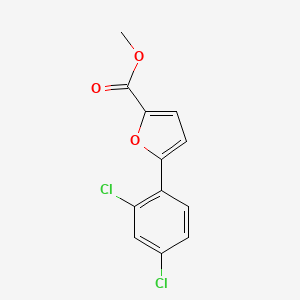

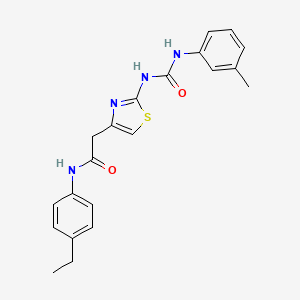
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
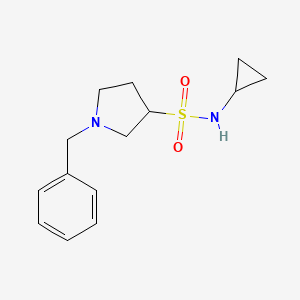

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2561364.png)
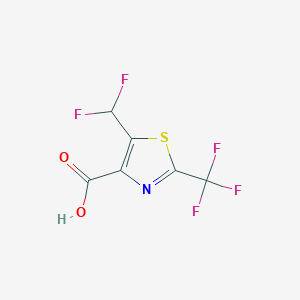
![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)